(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide
Description
Propriétés
IUPAC Name |
N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-5-9-21-15-10-12(3)13(4)11-16(15)24-18(21)20-17(23)14-7-8-19-22(14)6-2/h1,7-8,10-11H,6,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXPPZSPMWIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C(=C3)C)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzo[d]thiazole core, which is known for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide |
| CAS Number | 1173603-23-0 |
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 338.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives similar to (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide. In particular, compounds with similar structures have shown significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anticancer Activity
The anticancer potential of (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide has been investigated through various in vitro studies.
- Cell Line Studies :
- Synergistic Effects :
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to our compound. The results indicated that specific modifications in the chemical structure significantly improved antimicrobial potency.
Study 2: Anticancer Efficacy
In another research effort, a series of benzothiazole derivatives were synthesized and tested for their anticancer properties. The findings revealed that modifications at the benzo[d]thiazole core led to enhanced inhibition of cancer cell proliferation, suggesting that (E)-N-(5,6-dimethyl...) could serve as a lead compound for further development .
The proposed mechanism of action for (E)-N-(5,6-dimethyl...) involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activities linked to cell signaling pathways that regulate growth and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Research Implications
The target compound’s structural uniqueness—propargyl and dimethyl groups—positions it as a promising candidate for selective enzyme inhibition or bioconjugation applications. Further studies should explore:
- Docking Studies : Molecular modeling against kinases or proteases to validate predicted IC₅₀ values.
- Click Chemistry Applications : Functionalization via azide-alkyne cycloaddition for targeted drug delivery .
Q & A
Q. What are the optimal synthetic routes for (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:
- Benzo[d]thiazole Core Formation : Condensation of 5,6-dimethyl-2-aminothiophenol with propiolic acid derivatives under acidic conditions .
- Pyrazole Carboxamide Coupling : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) to link the pyrazole-5-carboxylic acid moiety to the benzo[d]thiazole intermediate .
- Propargyl Group Introduction : Alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) at controlled temperatures (60–80°C) .
- Yield Optimization : Catalysts such as triethylamine improve selectivity, while solvent polarity adjustments (e.g., switching from toluene to DMF) enhance reaction efficiency .
Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify key signals:
- Benzo[d]thiazole protons : Aromatic signals at δ 6.8–7.5 ppm (integration for two methyl groups at δ 2.3–2.6 ppm) .
- Pyrazole protons : Singlet for the pyrazole C-H (δ 8.1–8.3 ppm) and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂) .
- Propargyl protons : Terminal alkyne protons (δ 2.1–2.3 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and thiazole ring (C-N stretch at ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the heterocyclic core .
Advanced Research Questions
Q. What strategies mitigate low yields during the final coupling step of the pyrazole-carboxamide moiety?
- Methodological Answer :
- Catalyst Screening : Replace traditional bases (e.g., NaH) with milder alternatives like DBU to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., hydrolysis of the carboxamide) and adjust protecting groups (e.g., tert-butyl esters) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and ensure consistent dosing (µM range) across studies .
- Structural Analog Comparison : Compare activity of the compound with analogs lacking the propargyl group or pyrazole ring to isolate pharmacophoric elements .
- Mechanistic Profiling : Use kinase inhibition assays or proteomics to identify off-target interactions that may explain divergent results .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase), focusing on hydrogen bonds between the carboxamide and Asp831 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the propargyl group in hydrophobic pockets .
- QSAR Modeling : Corporate substituent effects (e.g., methyl vs. ethyl groups) into predictive models using MOE or Schrödinger .
Q. How does the propargyl group influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Click Chemistry Applications : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or prodrug development .
- Metabolic Stability : Cytochrome P450 assays show the propargyl group slows oxidative metabolism, enhancing half-life in vivo .
- Steric Effects : Molecular modeling indicates the propargyl moiety disrupts π-π stacking in kinase binding pockets, altering selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
